molecular formula C13H13F3N2O2 B3118598 2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol CAS No. 240417-95-2

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol

Cat. No.: B3118598
CAS No.: 240417-95-2
M. Wt: 286.25 g/mol
InChI Key: GDOPBSPXCLGNMX-UHFFFAOYSA-N
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Description

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol is a complex organic compound that features a diazepine ring with a trifluoromethyl group and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol typically involves multiple steps, starting with the preparation of the diazepine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, while the methoxyphenol moiety is added through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the diazepine ring can interact with neurotransmitter systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepine derivatives: These compounds share the diazepine ring structure but may differ in their substituents.

    Trifluoromethylated phenols: These compounds have a trifluoromethyl group attached to a phenol ring, similar to the methoxyphenol moiety in the target compound.

Uniqueness

2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methoxy-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-20-8-2-3-11(19)9(6-8)10-7-12(13(14,15)16)18-5-4-17-10/h2-3,6-7,18-19H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPBSPXCLGNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol
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2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol
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2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol
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2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol
Reactant of Route 5
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2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol
Reactant of Route 6
2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol

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